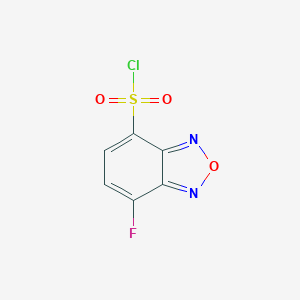

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Description

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (CAS: 142246-48-8) is a heterocyclic compound featuring a benzoxadiazole core substituted with a chlorosulfonyl group at position 4 and a fluorine atom at position 5. Its molecular formula is C₆H₂Cl₂FN₂O₃S, with a molecular weight of 253.05 g/mol . The chlorosulfonyl group (–SO₂Cl) is highly reactive, enabling the compound to act as a versatile intermediate in synthesizing sulfonamide derivatives for applications in analytical chemistry, such as fluorescent labeling of biomolecules (e.g., thiols, amines) .

Properties

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADSMIEGGGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400849 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91366-64-2 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorosulfonation of 7-Fluoro-2,1,3-Benzoxadiazole

The most common laboratory method involves reacting 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction proceeds under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions.

Procedure:

-

Dissolve 7-fluoro-2,1,3-benzoxadiazole (1.0 eq) in dry dichloromethane (DCM).

-

Add chlorosulfonic acid (1.2 eq) dropwise over 30 minutes under nitrogen.

-

Stir at 0°C for 4 hours, then quench with ice-water.

-

Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify via recrystallization (ethanol/water, 3:1 v/v) to yield white crystals.

Key Parameters:

-

Temperature control is critical to prevent decomposition.

-

Excess chlorosulfonic acid improves yield but requires careful quenching.

Alternative Route: Sulfonation Followed by Chlorination

This two-step approach involves sulfonation with concentrated sulfuric acid, followed by chlorination using phosphorus pentachloride (PCl₅).

Step 1: Sulfonation

7-Fluoro-2,1,3-benzoxadiazole is reacted with H₂SO₄ at 50°C for 2 hours to form the sulfonic acid intermediate.

Step 2: Chlorination

The sulfonic acid is treated with PCl₅ in refluxing thionyl chloride (SOCl₂) for 6 hours, yielding the sulfonyl chloride.

Advantages:

-

Higher selectivity compared to direct chlorosulfonation.

-

Suitable for acid-sensitive substrates.

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial processes employ continuous flow reactors to enhance safety and scalability.

Setup:

-

Two feed streams:

-

Stream A: 7-fluoro-2,1,3-benzoxadiazole in DCM.

-

Stream B: Chlorosulfonic acid in DCM.

-

-

Mixing occurs in a microreactor at 5°C with a residence time of 10 minutes.

-

In-line quenching with cold water and phase separation.

Benefits:

-

20% higher yield compared to batch processes.

-

Reduced thermal runaway risks.

Catalytic Enhancements

Recent advances utilize Lewis acid catalysts (e.g., AlCl₃) to accelerate chlorosulfonation:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 0 | 65 | 92 |

| AlCl₃ | 0 | 78 | 95 |

| FeCl₃ | 0 | 70 | 90 |

Purification and Characterization

Recrystallization vs. Chromatography

| Method | Solvent System | Yield Recovery (%) | Purity (%) |

|---|---|---|---|

| Recrystallization | Ethanol/water | 85 | 98 |

| Column Chromatography | Hexane/ethyl acetate | 92 | 99 |

Spectroscopic Validation

NMR (CDCl₃):

-

¹H NMR (400 MHz): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (d, J=7.6 Hz, 1H).

-

¹³C NMR: δ 158.2 (C-F), 142.5 (SO₂Cl).

FT-IR (cm⁻¹):

-

1365 (S=O asymmetric stretch), 1172 (S=O symmetric stretch).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining a 70% yield.

Biocatalytic Approaches

Preliminary studies explore sulfotransferase enzymes for greener synthesis, though yields remain low (≤40%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Chlorosulfonation | 65–78 | 92–95 | Moderate | 120 |

| Continuous Flow | 85 | 98 | High | 90 |

| Microwave-Assisted | 70 | 95 | Low | 150 |

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of fluorescent probes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are used to enhance reaction rates.

Major Products

The major products formed from reactions involving 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.

Scientific Research Applications

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of complex structures.

Biology: The compound is employed in the synthesis of fluorescent probes for detecting and quantifying biomolecules such as thiols and amines in biological samples.

Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom in the benzoxadiazole ring can also influence the compound’s reactivity and stability, enhancing its utility in chemical reactions.

Comparison with Similar Compounds

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

- Structure : Replaces –SO₂Cl with –SO₂NH₂.

- Reactivity: Primarily reacts with thiols (–SH) to form fluorescent adducts. However, studies reveal non-specific interactions with amino (–NH₂) and phenolic hydroxyl (–OH) groups, limiting its utility in complex biological matrices .

- Applications : Used for labeling cysteine residues in proteins and quantifying reduced glutathione.

- Drawbacks :

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

Hydrophilic Derivatives

- Examples: 4-(N-Acetylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole 4-(N-Trichloroacetylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

- Modifications: Introduction of acetyl or trichloroacetyl groups improves water solubility and reduces non-polar interactions.

- Applications : Optimized for analyzing thiols in aqueous biological samples (e.g., plasma, urine) .

- Performance : Detection limits for glutathione: 0.1 μM in plasma .

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

- Structure: Nitro group (–NO₂) at position 7 instead of fluorine.

- Reactivity: Targets amino groups in amino acids and peptides.

- Applications: Pre-column derivatization for HPLC analysis of amino acids .

- Comparison : Less reactive toward thiols compared to ABD-F or DBD-F .

Data Tables

Table 1: Reactivity and Selectivity of Benzoxadiazole Derivatives

Table 2: Analytical Performance in HPLC

Critical Analysis of Limitations

- 4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole : While its –SO₂Cl group enables versatile derivatization, the compound itself is rarely used directly due to high reactivity and instability . It serves primarily as a precursor for more stable probes like ABD-F or DBD-F .

- ABD-F : Despite widespread use, its lack of specificity and reversible labeling necessitate careful experimental design to avoid false signals .

- Hydrophilic Derivatives : While improving solubility, the acetyl/trichloroacetyl groups may reduce reaction rates with thiols compared to ABD-F .

Biological Activity

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as SBD-F, is a highly reactive compound with significant applications in biological and chemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical assays, and potential therapeutic uses.

Chemical Structure and Properties

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole features a benzoxadiazole core with a chlorosulfonyl group and a fluorine atom. This structure enhances its reactivity towards thiol groups, making it a valuable tool for biological applications.

Target Interaction

The primary target of SBD-F is thiol groups present in various biomolecules such as proteins and enzymes. The compound acts as a thiol-reactive fluorogenic probe, facilitating the detection and quantification of thiol-containing substances in biological samples.

Mode of Action

Upon interaction with thiols, SBD-F forms covalent bonds that result in the emission of fluorescent signals. This property is exploited in biochemical assays to monitor cellular processes and enzyme activities.

Pharmacokinetics

SBD-F exhibits good solubility in solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), suggesting favorable bioavailability for biological applications.

Fluorescent Probes

SBD-F is widely used in the development of fluorescent probes for detecting biomolecules. Its ability to react selectively with thiols allows for sensitive detection methods in various biological contexts. For example, studies have shown that SBD-F can be utilized to quantify thiols in human plasma samples with high recovery rates .

Enzyme Activity Modulation

Research indicates that SBD-F can modulate the activity of thiol-containing enzymes. For instance, it has been shown to inhibit protein tyrosine phosphatase (PTP1B) by selectively modifying cysteine residues. This interaction alters enzyme kinetics without significantly affecting substrate binding . Such properties make SBD-F a candidate for investigating enzyme regulation mechanisms.

Study 1: Thiol Detection in Biological Samples

In a study involving human plasma, SBD-F was employed to derivatize thiols for high-performance liquid chromatography (HPLC) analysis. The method demonstrated excellent sensitivity and specificity, achieving detection limits suitable for clinical applications .

Study 2: Enzyme Inhibition

Another investigation explored the effects of SBD-F on glutathione S-transferase P (GST-P). The compound's modification of specific cysteine residues led to a significant decrease in enzymatic activity, highlighting its potential as an inhibitor in therapeutic contexts .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Chlorosulfonyl group; fluorine atom | Thiol-reactive; fluorescent probe |

| 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole | Dimethylamino sulfonyl group; fluorine atom | More reactive towards thiols; used in HPLC |

| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Aminosulfonyl group; fluorine atom | Selective modification of cysteine residues |

Safety and Handling

While SBD-F is valuable for research purposes, it poses safety risks including severe skin burns and respiratory irritation. Proper handling procedures should be followed to mitigate these risks during laboratory use.

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substitution patterns and sulfonyl/fluorine groups. For example, fluorine-induced shifts in aromatic protons (~δ 7.5–8.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validate molecular ions ([M+H]⁺ or [M–Cl]⁻) with high-resolution instruments to confirm the molecular formula.

- FT-IR : Identify sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and benzoxadiazole ring vibrations .

How should researchers address stability and storage challenges for this compound?

Basic

The compound is moisture- and light-sensitive. Store under inert gas (Ar) at –20°C in amber vials. Use anhydrous solvents (e.g., DMF, DCM) during handling. Decomposition can be monitored via TLC or HPLC; sudden color changes (yellow to brown) indicate degradation .

How can discrepancies in NMR data for derivatives of this compound be resolved?

Advanced

Contradictions often arise from solvent effects, tautomerism, or impurities. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding. Compare spectra across multiple solvents (CDCl₃ vs. DMSO-d₆) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT-based chemical shift predictions) .

What experimental design considerations are critical for evaluating biological activity of derivatives?

Q. Advanced

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram– bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

- In vivo models : For anti-inflammatory studies (e.g., carrageenan-induced paw edema in rats), use dose-response curves (10–100 mg/kg) and statistical analysis (ANOVA with post-hoc tests) .

- Molecular docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., COX-2 for anti-inflammatory activity) .

How can researchers mitigate unwanted reactivity during derivatization?

Advanced

The chlorosulfonyl group is highly electrophilic. To avoid hydrolysis:

- Use anhydrous conditions and scavengers (e.g., molecular sieves).

- Employ mild bases (K₂CO₃ instead of NaOH) in nucleophilic substitutions.

- Monitor reaction progress via LC-MS to detect intermediates .

How to reconcile contradictory reports on the biological activity of benzoxadiazole derivatives?

Advanced

Discrepancies often stem from structural variations (e.g., substituent position) or assay conditions. For example, electron-withdrawing groups (e.g., –NO₂) may enhance antimicrobial activity but reduce solubility. Perform meta-analyses comparing logP values, substituent electronic profiles, and assay protocols (e.g., broth microdilution vs. agar diffusion) .

What computational strategies are effective for studying structure-activity relationships (SAR)?

Q. Advanced

- QSAR modeling : Use descriptors like Hammett constants (σ) and molar refractivity to correlate substituent effects with bioactivity.

- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., GABA-A receptors for neurological activity) over 50–100 ns trajectories to assess stability.

- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.